Bromfenac sodium
Overview
Description
Bromfenac sodium is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology. It is marketed under various brand names such as Prolensa, Bromday, and Yellox. The compound is known for its potent anti-inflammatory and analgesic properties, making it effective in treating postoperative ocular inflammation and pain following cataract surgery .
Mechanism of Action
Mode of Action
The mode of action of Bromfenac Sodium is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 . Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation .
Biochemical Pathways
By inhibiting COX, this compound blocks the conversion of arachidonic acid to prostaglandin H2, an endoperoxide intermediate, in the prostaglandin synthesis pathway . This results in the reduction of prostaglandins, which are mediators of inflammation .
Pharmacokinetics
This compound’s peak plasma concentration is reached 0.5 hours after oral administration . It binds extensively to plasma albumin, and the area under the plasma concentration-time curve is linearly proportional to the dose for oral doses up to 150mg . Only small amounts of this compound are eliminated unchanged, with the remaining drug being biotransformed into glucuronide metabolites which are excreted in urine and bile .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation and pain, particularly in the eye . This makes it an effective treatment for postoperative ocular inflammation following cataract extraction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability . Furthermore, the drug’s action may be affected by the patient’s health status, such as the presence of liver or kidney disease . Therefore, it’s important to consider these factors when administering this compound.
Biochemical Analysis
Biochemical Properties
Bromfenac sodium plays a significant role in biochemical reactions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are mediators of inflammation. By blocking COX enzymes, this compound reduces the production of prostaglandins, thereby diminishing inflammation and pain . The compound interacts with various biomolecules, including prostaglandin G/H synthase 1 and 2, which are the targets of its inhibitory action .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In ocular cells, it reduces neuroinflammation by downregulating inflammatory markers such as iNOS, COX-2, and PGE2-R . This reduction in inflammation leads to improved survival of retinal ganglion cells and preservation of retinal function . Additionally, this compound inhibits the epithelial-mesenchymal transition in human lens epithelial cells, which is crucial for maintaining cellular integrity and function .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of prostaglandin synthesis by blocking the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are responsible for mediating inflammation and pain . This compound exhibits a higher affinity for COX-2 compared to COX-1, making it particularly effective in reducing inflammation with fewer gastrointestinal side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its anti-inflammatory activity for extended periods . Studies have shown that this compound can reduce inflammation and pain for up to 24 hours after a single dose . Its efficacy may decrease over time due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and pain without significant adverse effects . At higher doses, this compound can cause toxicity and adverse effects such as gastrointestinal irritation and liver toxicity . The therapeutic window for this compound is narrow, and careful dosage adjustments are necessary to avoid toxicity while achieving the desired anti-inflammatory effects .
Metabolic Pathways
This compound undergoes hepatic biotransformation involving both oxidative and conjugative mechanisms . The primary metabolic pathway involves the conversion of this compound to its lactam metabolite, which is then excreted in the urine . The compound is extensively bound to plasma albumin, which influences its distribution and elimination .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion . It binds extensively to plasma proteins, particularly albumin, which facilitates its distribution throughout the body . The compound accumulates in ocular tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with COX enzymes to inhibit prostaglandin synthesis . The compound does not require specific targeting signals or post-translational modifications for its activity, as it readily diffuses to its site of action within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromfenac sodium can be synthesized through several methods. One common method involves the hydrolysis of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one with sodium hydroxide in methanol under pressurized conditions. The reaction mixture is then cooled, and the pH is adjusted to precipitate this compound .
Another method involves the reaction of bromfenac with sodium hydroxide in ethanol, followed by cooling and crystallization to obtain this compound .
Industrial Production Methods
Industrial production of this compound often involves refining and preparation methods to ensure high yield and purity. One such method includes adjusting the pH of an aqueous solution of this compound, extracting with an organic solvent, and precipitating the compound by adjusting the pH again . Another method involves recrystallization using a mixed solvent of water and acetone or ethylene glycol .
Chemical Reactions Analysis
Types of Reactions
Bromfenac sodium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like ceric ammonium sulphate in the presence of sulfuric acid.
Reduction: Although less common, reduction reactions can be performed under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly involving the bromine atom on the benzoyl group.
Common Reagents and Conditions
Oxidation: Ceric ammonium sulphate and sulfuric acid are commonly used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium sulphate produces a complex of bromfenac .
Scientific Research Applications
Bromfenac sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying NSAID interactions and reactions.
Biology: this compound is used to study its effects on cellular processes and inflammation pathways.
Medicine: It is widely used in ophthalmology for treating postoperative inflammation and pain.
Industry: This compound is used in the formulation of ophthalmic solutions and other pharmaceutical products.
Comparison with Similar Compounds
Bromfenac sodium belongs to the acetic acid group of NSAIDs, which includes compounds like diclofenac and indomethacin . Compared to these compounds, this compound has a higher affinity for COX-2, making it more effective in reducing inflammation with fewer gastrointestinal side effects .
Similar Compounds
Diclofenac: Another NSAID used for treating pain and inflammation.
Indomethacin: An NSAID used for treating various inflammatory conditions.
Ketorolac: An NSAID used for short-term management of moderate to severe pain.
This compound’s unique properties, such as its high affinity for COX-2 and its effectiveness in ophthalmic applications, make it a valuable compound in both research and clinical settings .
Properties
CAS No. |
91714-93-1 |
---|---|
Molecular Formula |
C15H12BrNNaO3 |
Molecular Weight |
357.15 g/mol |
IUPAC Name |
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate |
InChI |
InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19); |
InChI Key |
FAPSEIVSAWZQLB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |
SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O.[Na] |
91714-93-1 | |
Pictograms |
Environmental Hazard |
Synonyms |
AHR-10282 bromfenac bromfenac sodium Duract ISV-303 sodium bromfenac Xibrom |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Bromfenac Sodium?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, primarily COX-2 [, ]. These enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain.
Q2: How does this compound's COX-2 selectivity compare to other NSAIDs?
A2: Studies have shown that this compound demonstrates a higher selectivity for COX-2 compared to COX-1 []. This selectivity profile contributes to its anti-inflammatory efficacy while potentially reducing the risk of certain gastrointestinal side effects associated with COX-1 inhibition.
Q3: What are the downstream effects of this compound's COX inhibition in the context of ocular inflammation?
A3: By inhibiting COX, particularly COX-2, this compound effectively reduces the production of prostaglandins in ocular tissues []. This, in turn, helps alleviate inflammation, pain, and other symptoms associated with conditions like allergic conjunctivitis, post-operative inflammation, and dry eye disease [, , ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C16H13BrNNaO3, and its molecular weight is 369.17 g/mol.
Q5: Are there different hydrate forms of this compound?
A6: Yes, this compound can exist as different hydrates, including the sesquihydrate form. The specific hydrate form can influence the physicochemical properties of the drug substance [, ].
Q6: How does the hydrate form of this compound affect its properties?
A7: Different hydrate forms can exhibit variations in solubility, dissolution rate, and stability [, ]. These factors can subsequently influence the bioavailability and overall efficacy of the drug.
Q7: What are some challenges associated with the formulation of this compound for ophthalmic use?
A8: One challenge is ensuring the stability of this compound in solution, as it can be susceptible to degradation []. Another challenge is achieving adequate ocular residence time, as conventional eye drops are rapidly cleared from the tear film [].
Q8: How are these formulation challenges addressed?
A9: To enhance stability, formulations often incorporate antioxidants and other excipients []. To prolong ocular residence time, various strategies have been explored, including the development of in situ gelling systems, ocular inserts, and thermosensitive gels [, , ].
Q9: What is the typical route of administration for this compound?
A9: this compound is primarily administered topically to the eye in the form of eye drops.
Q10: How long does it take for this compound to reach peak concentrations in the aqueous humor after topical ocular administration?
A12: Following a single drop of 0.1% this compound ophthalmic solution, peak aqueous humor concentrations are typically observed between 150 and 180 minutes [].
Q11: What is the elimination half-life of this compound?
A13: The elimination half-life of this compound after topical ocular administration is approximately 2.2 hours [].
Q12: What are the common clinical applications of this compound?
A14: this compound is clinically indicated for the treatment of postoperative ocular inflammation, pain, and the prevention of cystoid macular edema following cataract surgery [, ]. It is also used in the management of other inflammatory ocular conditions, such as allergic conjunctivitis and dry eye disease [, ].
Q13: Are there any safety concerns associated with the use of this compound?
A16: While generally considered safe, this compound has been associated with rare but potentially serious adverse effects, such as corneal melting []. Careful patient selection and monitoring are essential, especially in patients with pre-existing corneal conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.